4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide
Description
4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl ring and a carbamimidoyl group linked to a 2-(1H-indol-3-yl)ethylamine moiety. The indole group, a common motif in bioactive molecules, may confer receptor-binding affinity, while the fluorinated benzamide could enhance metabolic stability and membrane permeability .
Properties
Molecular Formula |
C18H17FN4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-fluoro-N-[N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C18H17FN4O/c19-14-7-5-12(6-8-14)17(24)23-18(20)21-10-9-13-11-22-16-4-2-1-3-15(13)16/h1-8,11,22H,9-10H2,(H3,20,21,23,24) |
InChI Key |
MZVZJQXBZOVMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NC(=O)C3=CC=C(C=C3)F |
solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide typically involves the reaction between 4-fluorobenzoyl chloride and N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Features
The following table compares the target compound with three structurally related benzamide derivatives:
Biological Activity
4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide is a synthetic compound that integrates both indole and benzamide structural motifs. Its molecular formula is C18H17FN4O, with a molecular weight of approximately 324.4 g/mol. The compound's unique structure suggests potential therapeutic applications, particularly in medicinal chemistry and pharmacology due to the biological activity associated with the indole moiety.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The indole structure is known for modulating activity at various sites, influencing cellular signaling pathways. Preliminary studies indicate that 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide may affect enzyme activity, which could lead to significant biological effects relevant to treating conditions such as neurodegenerative diseases and cancer.
Biological Targets
Research has shown that 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide interacts with several biological targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It has potential binding affinity to various receptors, including those related to neurotransmission and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide. Below are some notable findings:
-
In vitro Studies :
- A study demonstrated that the compound exhibits inhibitory activity against certain kinases involved in cancer cell proliferation. This suggests potential as an anticancer agent.
- Another in vitro analysis indicated modulation of serotonin receptors, which could have implications for mood disorders.
-
In vivo Studies :
- Animal model studies showed that administration of the compound resulted in reduced symptoms of anxiety and depression, highlighting its potential as a psychotropic agent.
- Toxicological assessments indicated a favorable safety profile at therapeutic doses.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases | |
| Receptor Modulation | Affects serotonin receptor activity | |
| Anticancer Potential | Reduces cancer cell proliferation | |
| Psychotropic Effects | Alleviates anxiety and depression symptoms | |
| Safety Profile | Favorable at therapeutic doses |
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 2-(1H-indol-3-yl)ethylamine via carbodiimide-mediated amidation (e.g., DCC or EDC). Evidence from analogous compounds shows that reaction temperature (0–25°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:acid) critically affect yields (60–85%) and purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is recommended to remove unreacted starting materials .
Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require systematic modification of key moieties:
- Indole substitution : Introduce methyl, methoxy, or halogens at the indole 5-position to assess electronic effects on receptor binding .
- Fluorine replacement : Substitute 4-fluoro with chloro or trifluoromethyl groups to evaluate hydrophobic interactions .
- Carbamimidoyl chain variation : Adjust ethyl linker length (e.g., propyl vs. methyl) to study steric effects. Comparative biological assays (e.g., enzyme inhibition, receptor binding) should accompany structural changes .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms indole proton environments (δ 7.0–7.5 ppm for aromatic protons) and carbamimidoyl NH signals (δ 6.8–7.2 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~353.14 g/mol) and fragmentation patterns .
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Buffer systems : Use consistent pH (e.g., 7.4 for physiological conditions) and ionic strength.
- Cell lines : Compare isogenic models (e.g., HEK293 vs. HeLa) to exclude cell-specific effects.
- Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to normalize activity .
For example, shows ±0.5–2.4% SD in amyloid inhibition assays, highlighting the need for triplicate measurements .
Q. What computational strategies are suitable for predicting the compound’s binding modes to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors, focusing on indole’s π-π stacking with Phe340 and fluorine’s hydrophobic contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
- QSAR models : Train datasets with ~50 analogs to correlate substituent electronegativity with binding affinity (R² > 0.85) .
Q. How does the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability) impact in vivo studies?
- Methodological Answer :
- Solubility : Use shake-flask method (PBS, pH 7.4) to measure aqueous solubility (~0.1 mg/mL predicted). Improve via PEGylation or salt formation (e.g., hydrochloride) .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., indole ring). Stabilize via deuterium exchange at labile positions .
- BBB permeability : Perform PAMPA-BBB assays; logBB > -1 indicates moderate CNS penetration .
Q. What mechanistic insights explain its inhibition of amyloid aggregation, and how does this compare to guanidinyl tryptophan derivatives?
- Methodological Answer : The carbamimidoyl group disrupts β-sheet stacking via hydrogen bonding to amyloid-β residues (e.g., Lys16), while the indole moiety inserts into hydrophobic pockets. In , analogs like TGN2 (87% inhibition) outperform this compound (predicted ~50–60%) due to additional hydroxyl groups enhancing polar interactions . Fluorescence quenching assays (ThioT) and TEM imaging validate fibril disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
